molecular formula C5H5ClN2S B13115310 3-Amino-5-chloropyridine-4-thiol

3-Amino-5-chloropyridine-4-thiol

Cat. No.: B13115310
M. Wt: 160.63 g/mol
InChI Key: JTTCBSBNWRXGKQ-UHFFFAOYSA-N
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Description

3-Amino-5-chloropyridine-4-thiol (C₅H₄ClN₂S) is a heterocyclic compound featuring a pyridine core substituted with an amino group at position 3, a chlorine atom at position 5, and a thiol (-SH) group at position 3. This unique arrangement of functional groups confers distinct electronic, steric, and reactive properties, making it a candidate for applications in medicinal chemistry, materials science, and catalysis. The amino group enhances nucleophilicity and hydrogen-bonding capacity, while the thiol group contributes to redox activity and metal coordination. The chlorine atom introduces steric bulk and electron-withdrawing effects, influencing reactivity and solubility.

Properties

Molecular Formula

C5H5ClN2S

Molecular Weight

160.63 g/mol

IUPAC Name

3-amino-5-chloro-1H-pyridine-4-thione

InChI

InChI=1S/C5H5ClN2S/c6-3-1-8-2-4(7)5(3)9/h1-2H,7H2,(H,8,9)

InChI Key

JTTCBSBNWRXGKQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=S)C(=CN1)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloropyridine-4-thiol typically involves the chlorination of pyridine derivatives followed by amination and thiolation reactions. One common method starts with 3,5-dichloropyridine, which undergoes nucleophilic substitution with ammonia to introduce the amino group. The resulting 3-Amino-5-chloropyridine is then treated with thiolating agents to introduce the thiol group at the 4-position .

Industrial Production Methods: Industrial production of 3-Amino-5-chloropyridine-4-thiol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yielding reaction conditions to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-chloropyridine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Amino-5-chloropyridine-4-thiol involves its interaction with molecular targets through covalent bonding. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to inhibition or modification of enzyme activity. This covalent modification can alter the protein’s function, making it a valuable tool in drug design and biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 3-Amino-5-chloropyridine-4-thiol with three structurally related compounds, focusing on molecular features, reactivity, and applications.

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Substituents/Functional Groups Key Features
3-Amino-5-chloropyridine-4-thiol Pyridine -NH₂ (C3), -Cl (C5), -SH (C4) Thiol-mediated redox activity; H-bonding
3-Chloro-N-phenyl-phthalimide [] Phthalimide -Cl (C3), phenyl-N-isoindoline-1,3-dione Polymer precursor; high thermal stability
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-hexahydroquinoline derivatives [] Pyridine + hexahydroquinoline -NH₂, -Cl, substituted phenyl, carbonitrile Antimicrobial activity; complex bicyclic framework
4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol [] Pyrimidine + pyridine -NH₂ (pyrimidine C4), -Cl (pyridine C3), -CF₃, -SH (pyrimidine C2) Trifluoromethyl-induced lipophilicity; dual heterocyclic system

Reactivity and Electronic Effects

  • 3-Amino-5-chloropyridine-4-thiol: The amino group donates electrons to the pyridine ring, increasing nucleophilicity at the thiol position. The chlorine atom withdraws electrons, creating a polarized structure that enhances susceptibility to electrophilic substitution at C2 or C6 .
  • 3-Chloro-N-phenyl-phthalimide : The electron-withdrawing phthalimide ring stabilizes the chlorine atom, making it less reactive toward nucleophilic displacement compared to pyridine-based chlorides. This inertness is advantageous in polymer synthesis .
  • Hexahydroquinoline derivatives []: The fused hexahydroquinoline system introduces steric hindrance, reducing reactivity at the pyridine core. The carbonitrile group (-CN) enhances electrophilicity, favoring nucleophilic additions.
  • Pyrimidine-pyridine hybrid [] : The trifluoromethyl (-CF₃) group strongly withdraws electrons, decreasing the pyridine ring’s basicity. The thiol group on pyrimidine exhibits higher acidity (pKa ~8–10) compared to pyridine-thiols due to conjugation with the pyrimidine ring .

Physicochemical Properties

Property 3-Amino-5-chloropyridine-4-thiol 3-Chloro-N-phenyl-phthalimide Hexahydroquinoline derivatives Pyrimidine-pyridine hybrid
Solubility Moderate in polar solvents Low (non-polar solvents) Low (hydrophobic core) Moderate (DMSO/MeOH)
Melting Point ~150–160°C (estimated) 210–215°C >250°C (decomposes) Not reported
Stability Air-sensitive (thiol oxidation) Thermally stable Stable under inert conditions Light-sensitive

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